

An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-chloropyrimidine

Cat. No.: B039030

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of **2-Bromo-5-chloropyrimidine**, a halogenated pyrimidine with significant potential in synthetic chemistry and drug discovery.

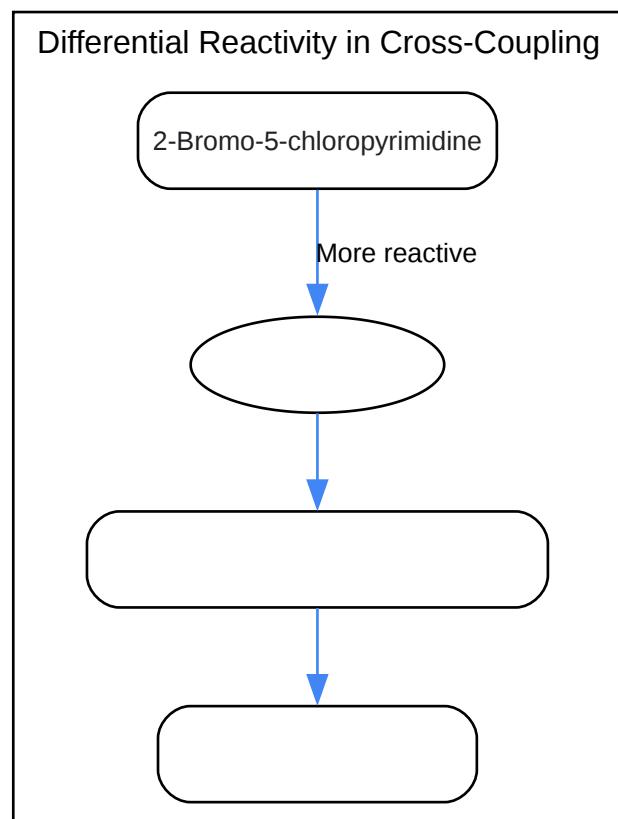
Note on Isomerism and CAS Numbers: It is crucial to distinguish **2-Bromo-5-chloropyrimidine** (CAS Number: 124405-67-0) from its isomer, 5-Bromo-2-chloropyrimidine (CAS Number: 32779-36-5).^{[1][2][3][4][5][6][7]} The latter is a well-documented intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.^{[1][6]} This guide will focus on the properties and reactivity of **2-Bromo-5-chloropyrimidine**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-chloropyrimidine** is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

Property	Value
CAS Number	124405-67-0
Molecular Formula	C ₄ H ₂ BrClN ₂
Molecular Weight	193.43 g/mol
Appearance	Solid
Purity	>97.0% (GC)

Synthesis of 2-Bromo-5-chloropyrimidine


While specific, detailed experimental protocols for the synthesis of **2-Bromo-5-chloropyrimidine** are not extensively reported in publicly available literature, general methods for the synthesis of halogenated pyrimidines can be adapted. A common strategy involves the halogenation of a suitable pyrimidine precursor. For instance, the synthesis could potentially be achieved through a multi-step process starting from a commercially available pyrimidine derivative, involving sequential bromination and chlorination reactions. Researchers should consider established methods for the regioselective introduction of halogens onto the pyrimidine ring, taking into account the directing effects of existing substituents.

Chemical Reactivity and Synthetic Utility

The synthetic utility of **2-Bromo-5-chloropyrimidine** lies in the differential reactivity of its two halogen substituents. The pyrimidine ring is electron-deficient, which influences the reactivity of the C-Br and C-Cl bonds in different types of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-halogen bond reactivity generally follows the order C-I > C-Br > C-Cl.^{[8][9]} This suggests that the C-Br bond at the 2-position of **2-Bromo-5-chloropyrimidine** would be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position.^[8] This differential reactivity allows for selective functionalization at the 2-position.

[Click to download full resolution via product page](#)

Reactivity in Palladium-Catalyzed Reactions

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the positions of the halogen atoms on the electron-deficient pyrimidine ring are critical. The halogen at the 2-position is activated by the adjacent ring nitrogens, making it susceptible to nucleophilic attack.[10][11] Therefore, selective substitution of the bromo group at the 2-position with various nucleophiles (e.g., amines, alcohols, thiols) can be anticipated.[10]

Experimental Protocols

The following are generalized experimental protocols for key transformations involving dihalogenated pyrimidines. These should be considered as starting points, and optimization for **2-Bromo-5-chloropyrimidine** is recommended.

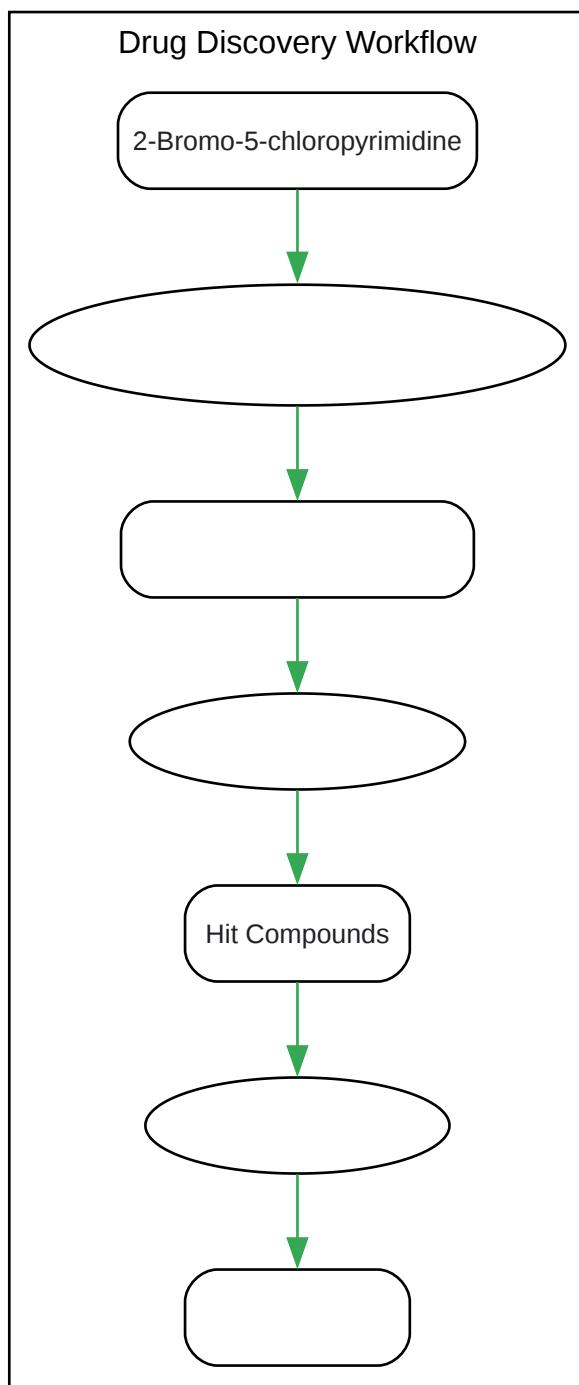
General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a dihalogenated pyrimidine with a boronic acid.[8]

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine **2-Bromo-5-chloropyrimidine** (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2.0 equiv.).[8]
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]
- Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a dihalogenated pyrimidine.[8]


- Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a base (e.g., NaOtBu , 1.4 equiv.).[8]
- Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
- Reagent Addition: Add a degassed solvent (e.g., toluene), followed by **2-Bromo-5-chloropyrimidine** (1.0 equiv.) and the desired amine (1.2 equiv.).[8]
- Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

- **Work-up and Purification:** After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by an appropriate method, such as column chromatography.

Role in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[\[12\]](#) [\[13\]](#)[\[14\]](#) Substituted pyrimidines can interact with a wide range of biological targets, such as kinases, by forming hydrogen bonds and acting as bioisosteres for other aromatic systems.[\[14\]](#) [\[15\]](#)

While specific studies detailing the biological activity or the role of **2-Bromo-5-chloropyrimidine** in signaling pathways are not prevalent in the reviewed literature, its potential as a versatile building block allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of substituted pyrimidines have been shown to act as selective 5-HT2C agonists and to be involved in the BMP2/SMAD1 signaling pathway, which is crucial for bone formation.[\[15\]](#)[\[16\]](#) The strategic functionalization of the 2- and 5-positions of **2-Bromo-5-chloropyrimidine** could lead to the discovery of novel modulators of these or other important biological pathways.

[Click to download full resolution via product page](#)

Workflow for Drug Discovery

In conclusion, **2-Bromo-5-chloropyrimidine** represents a valuable, albeit less studied, building block for organic synthesis and medicinal chemistry. Its distinct reactive sites offer opportunities for selective functionalization, enabling the creation of novel and complex molecules for

evaluation in drug discovery programs. Further research into its specific reactivity and applications is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. 124405-67-0 | 2-Bromo-5-chloro-pyrimidine| 2-Bromo-5-chloropyrimidine;5-Chloro-2-bromopyrimidine|BioChemPartner [biochempartner.com]
- 3. Pyrimidine, 2-bromo-5-chloro- | 124405-67-0 [chemicalbook.com]
- 4. CAS 124405-67-0 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 124405-67-0|2-Bromo-5-chloropyrimidine|BLD Pharm [bldpharm.com]
- 6. molkem.com [molkem.com]
- 7. Synthonix, Inc > 124405-67-0 | 2-bromo-5-chloropyrimidine [synthonix.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. sjomr.org.in [sjomr.org.in]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b039030#2-bromo-5-chloropyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com